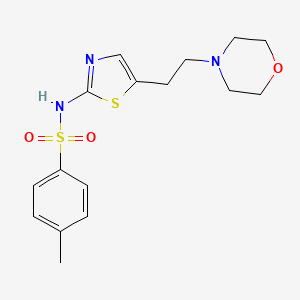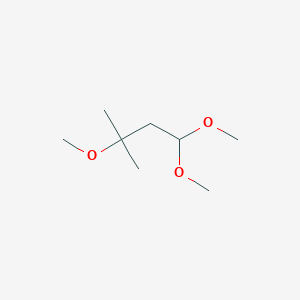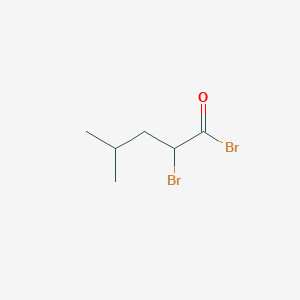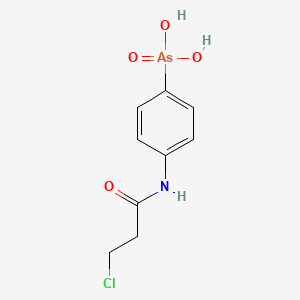
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate is a chemical compound with the molecular formula C19H32N2O2 and a molecular weight of 320.47 g/mol . This compound is known for its unique structure, which includes a heptane chain with dimethyl substitutions and an aminobenzoate group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate typically involves the reaction of 2,4-dimethylheptan-4-ylamine with 4-aminobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical structure .
Vergleich Mit ähnlichen Verbindungen
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate can be compared with other similar compounds, such as:
2-(4,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate: Similar structure but different substitution pattern.
2-(2,4-Dimethylheptan-4-ylamino)propyl benzoate: Lacks the amino group on the benzoate ring.
2-(2,4-Dimethylheptan-4-ylamino)propyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an amino group on the benzoate ring. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
73713-49-2 |
|---|---|
Molekularformel |
C19H32N2O2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate |
InChI |
InChI=1S/C19H32N2O2/c1-6-11-19(5,12-14(2)3)21-15(4)13-23-18(22)16-7-9-17(20)10-8-16/h7-10,14-15,21H,6,11-13,20H2,1-5H3 |
InChI-Schlüssel |
AXIODGJANBFJNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CC(C)C)NC(C)COC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


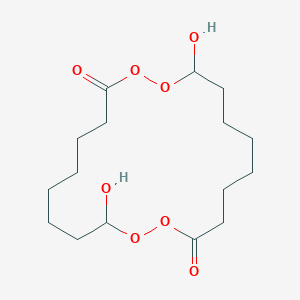
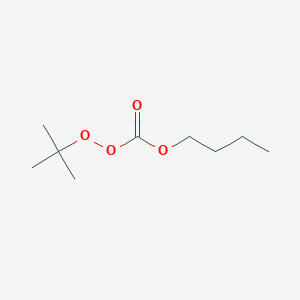
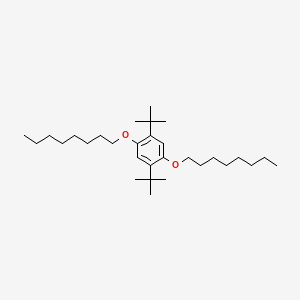
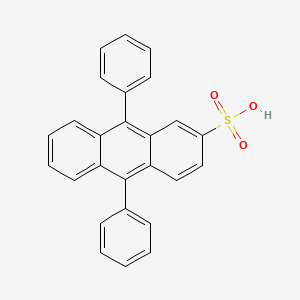
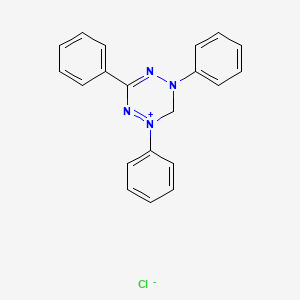

![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)



